molecular formula C10H14O4S B8275669 3-Methoxyphenethyl mesylate

3-Methoxyphenethyl mesylate

Cat. No.: B8275669
M. Wt: 230.28 g/mol
InChI Key: AYDPWBCUPYAGOS-UHFFFAOYSA-N
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Description

3-Methoxyphenethyl mesylate is a mesylate ester derived from methanesulfonic acid and 3-methoxyphenethyl alcohol. Mesylate esters are characterized by the presence of the methanesulfonyl group (-SO₃CH₃), which enhances solubility and stability in pharmaceutical formulations . Mesylate esters are typically liquids at ambient temperature with boiling points near 200°C, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis . However, their analysis via high-performance liquid chromatography (HPLC) is challenging due to their unique chemical properties .

Properties

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)ethyl methanesulfonate

InChI

InChI=1S/C10H14O4S/c1-13-10-5-3-4-9(8-10)6-7-14-15(2,11)12/h3-5,8H,6-7H2,1-2H3

InChI Key

AYDPWBCUPYAGOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCOS(=O)(=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Methoxyphenethyl mesylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it has been utilized in the synthesis of compounds targeting specific biological pathways, including those involved in cancer treatment and neurodegenerative diseases.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. These derivatives were tested against human cancer cell lines, revealing promising results in inhibiting cell proliferation. The synthesized compounds exhibited IC50 values indicating effective cytotoxicity against HCT-116 and MCF-7 cell lines, suggesting that modifications to the methoxy group can enhance biological activity .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its reactivity and versatility. It can participate in various reactions, such as nucleophilic substitutions and coupling reactions, making it a useful building block for complex organic molecules.

Synthesis Techniques

The preparation of this compound often involves methods such as:

  • Mesylation : The conversion of alcohols to mesylates using methanesulfonyl chloride, which enhances the leaving group ability in subsequent reactions.
  • Nucleophilic Substitution : Following mesylation, nucleophiles can attack the carbon atom bonded to the mesylate group, facilitating the formation of diverse derivatives.

Biological Research

Beyond its synthetic utility, this compound has been studied for its biological effects. Research has indicated that compounds derived from it may exhibit anti-inflammatory and neuroprotective properties.

Neuroprotective Effects

In a study focusing on neuroinflammation, derivatives of this compound were shown to reduce inflammation markers in cultured cells exposed to lipopolysaccharides (LPS). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Comparative Data Table

Application AreaKey FindingsReferences
Medicinal ChemistryEffective anticancer agents with low IC50 values
Synthetic Organic ChemistryVersatile building block for complex molecules
Biological ResearchAnti-inflammatory effects in neuroinflammation

Comparison with Similar Compounds

Comparison with Similar Mesylate Compounds

The following table compares 3-Methoxyphenethyl mesylate (inferred properties) with other mesylate derivatives, highlighting structural, analytical, and application-based differences.

Compound Molecular Structure Key Applications Analytical Methods Physicochemical Properties
This compound Methanesulfonate ester of 3-methoxyphenethyl alcohol Likely intermediate in organic synthesis GC-MS (predicted) Liquid at room temperature; BP ~200°C (inferred)
Nafamostat mesylate Serine protease inhibitor with mesylate salt Anticoagulant in CKRT Clinical dose monitoring Water-soluble; dose range 5–30 mg/hr
Camostat mesylate Guanidinobenzoate mesylate COVID-19 treatment (TMPRSS2 inhibitor) PK/PD modeling Poor GI permeability (BCS Class 3)
Benztropine mesylate Tropane alkaloid with mesylate salt Parkinson’s disease, anticholinergic NMR, HPLC White crystalline powder; water-soluble
Imatinib mesylate Tyrosine kinase inhibitor with mesylate salt Chronic myeloid leukemia therapy MSPE with ionic liquid sorbents High thermal/chemical stability
Dolasetron mesylate Indole carbazole with mesylate salt Antiemetic for chemotherapy Clinical trials Bioavailable as prodrug; metabolized to active form

Structural and Functional Differences

  • This compound vs. Nafamostat mesylate: While this compound is an ester, nafamostat mesylate is a salt used clinically as an anticoagulant.
  • This compound vs. Camostat mesylate: Camostat mesylate’s guanidinobenzoate structure enables TMPRSS2 inhibition, critical for viral entry in COVID-17. Its poor gastrointestinal permeability (BCS Class 3) contrasts with the likely higher volatility of this compound, which facilitates GC-MS analysis .
  • This compound vs. Benztropine mesylate : Benztropine mesylate’s tropane alkaloid structure confers central anticholinergic activity, whereas this compound’s simpler aryl-alkyl structure suggests utility in organic synthesis or derivatization .

Analytical Challenges

  • GC-MS vs. HPLC: Mesylate esters like this compound are more suited to GC-MS due to their volatility, whereas salts like imatinib mesylate require advanced extraction techniques (e.g., magnetic nanoparticle-based MSPE) for HPLC analysis .
  • Derivatization Requirements : Headspace GC with thiocyanate derivatization has been used for mesylate esters, underscoring the need for specialized methods .

Q & A

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying 3-Methoxyphenethyl mesylate in experimental formulations?

  • Methodological Answer : UV spectrophotometry and HPLC are widely validated for mesylate derivatives. For UV, select wavelengths based on compound-specific absorption maxima (e.g., 272 nm or 343 nm for gemifloxacin mesylate ). For HPLC, optimize mobile phases (e.g., acetonitrile-phosphate buffers) and column types (C18 reverse-phase) to enhance resolution and sensitivity . Validate linearity (e.g., 5–50 µg/mL range), precision (RSD < 2%), and accuracy (recovery 98–102%) using ICH guidelines. Cross-validate with alternative methods (e.g., microbiological assays) to ensure consistency .

Q. How can researchers ensure specificity and ruggedness in chromatographic analysis of mesylate compounds?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation) to confirm method specificity by verifying no interference from degradation products. For ruggedness, test inter-analyst variability (e.g., two analysts preparing samples under identical conditions) and inter-instrument reproducibility (e.g., HPLC systems from different manufacturers). Report relative standard deviation (RSD) for retention times and peak areas .

Q. What protocols minimize by-product formation during mesylate synthesis?

  • Methodological Answer : Control reaction conditions to prevent unwanted cyclization or nucleophilic side reactions. For example, maintain low temperatures (0–5°C) during mesylation to inhibit intramolecular attacks, as observed in pyridinium cyclization during precursor synthesis . Use anhydrous solvents and inert atmospheres to avoid hydrolysis. Monitor reaction progress via TLC or NMR for intermediate stability .

Advanced Research Questions

Q. How should researchers address discrepancies between UV and HPLC results in mesylate quantification?

  • Methodological Answer : Discrepancies may arise from matrix effects (e.g., excipients in formulations) or wavelength selection. Compare sample preparation protocols (e.g., filtration vs. centrifugation) to rule out particulate interference. Validate both methods using spiked recovery experiments in the presence of formulation matrices. Statistical tools (e.g., Bland-Altman plots) can assess agreement between methods .

Q. What experimental design considerations are critical for photostability testing of mesylate salts?

  • Methodological Answer : Expose samples to controlled light conditions (e.g., ICH Q1B guidelines: 1.2 million lux-hours visible light, 200 W·h/m² UV). Monitor degradation via HPLC-MS to identify photolytic by-products. For example, osimertinib mesylate showed significant decomposition under UV light, necessitating amber glass storage and inert packaging . Include dark controls to differentiate thermal vs. photolytic degradation .

Q. How can pharmacokinetic (PK) studies optimize dose selection for mesylate derivatives?

  • Methodological Answer : Use population PK modeling to account for inter-individual variability in drug metabolism. For hydromethylthionine mesylate, a dose of 16 mg/day was selected based on PK data from >1,000 participants, balancing efficacy and safety. Incorporate covariates (e.g., renal/hepatic function) and validate models using bootstrap or visual predictive checks .

Q. What strategies mitigate cyclization during mesylate precursor synthesis?

  • Methodological Answer : Introduce steric hindrance (e.g., bulky substituents) to block intramolecular nucleophilic attacks. If cyclization occurs (e.g., pyridinium formation ), modify leaving groups (e.g., tosylates instead of mesylates) or reduce reaction temperatures. Confirm intermediate stability via real-time NMR or mass spectrometry .

Data Integrity and Reproducibility

Q. How should subsampling protocols ensure analytical reproducibility for mesylate studies?

  • Methodological Answer : Follow ASTM E3230-19 guidelines for material homogenization. Use rotary sample dividers or riffle splitters to minimize segregation. Report incremental sampling details (e.g., number of increments, particle size reduction steps) and calculate sampling errors (sFE) to quantify uncertainty .

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